molecular formula C7H7NaO3S B081811 Sodium 2-methylbenzenesulfonate CAS No. 15046-75-0

Sodium 2-methylbenzenesulfonate

Cat. No. B081811
Key on ui cas rn: 15046-75-0
M. Wt: 194.19 g/mol
InChI Key: VHAXKEBRMSFJMC-UHFFFAOYSA-M
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Patent
US06225472B1

Procedure details

The procedure of Example 2 was repeated using 30.6 grams Naxonate ST, a commercially available sodium toluene sulfonate from Ruetgers-Naese (0.15 mol sodium toluene sulfonate with a content of 93%) instead of phthalimide to yield a product in which toluene sulfonic acid methyl 6,13-dihydro quinacridone having a molecular weight of 500 was detected by MALDI.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
toluene sulfonic acid methyl 6,13-dihydro quinacridone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[C:2]1[CH:7]=[CH:6][C:5]([S:8]([O-:11])(=[O:10])=[O:9])=[CH:4][C:3]=1C.[Na+:13].[C:14]1(=O)NC(=O)C2=CC=CC=C12>>[C:4]1([CH3:14])[C:5]([S:8]([O-:11])(=[O:9])=[O:10])=[CH:6][CH:7]=[CH:2][CH:3]=1.[Na+:13] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O
Name
toluene sulfonic acid methyl 6,13-dihydro quinacridone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
30.6 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)S(=O)(=O)[O-])C.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=1(C(=CC=CC1)S(=O)(=O)[O-])C.[Na+]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.15 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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